molecular formula C6H11N B14286180 Pyridine, 1,2,5,6-tetrahydro-2-methyl- CAS No. 127382-80-3

Pyridine, 1,2,5,6-tetrahydro-2-methyl-

Cat. No.: B14286180
CAS No.: 127382-80-3
M. Wt: 97.16 g/mol
InChI Key: JHSFOVBZJMTSJL-UHFFFAOYSA-N
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Description

Pyridine, 1,2,5,6-tetrahydro-2-methyl- (CAS: Not explicitly provided in evidence) is a partially hydrogenated pyridine derivative with a methyl substituent at the 2-position. This compound belongs to the tetrahydropyridine class, characterized by a six-membered ring containing one nitrogen atom and two double bonds. Its structure combines partial aromaticity with increased flexibility due to hydrogenation, making it a versatile scaffold in medicinal and synthetic chemistry.

Properties

CAS No.

127382-80-3

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

6-methyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2,4,6-7H,3,5H2,1H3

InChI Key

JHSFOVBZJMTSJL-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl- can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon can yield Pyridine, 1,2,5,6-tetrahydro-2-methyl- . Another method involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyridine ring .

Industrial Production Methods

Industrial production of Pyridine, 1,2,5,6-tetrahydro-2-methyl- often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts such as palladium or platinum to facilitate the reduction of pyridine derivatives . The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,5,6-tetrahydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with reduction typically occurring under high pressure and temperature, while oxidation and substitution can occur under milder conditions .

Major Products

The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pyridine, 1,2,5,6-tetrahydro-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key Features
Pyridine, 1,2,5,6-tetrahydro-2-methyl- C₆H₁₁N 97.16 (calculated) Methyl at C2 Partial saturation, basicity
1,4,5,6-Tetrahydro-2-methylpyridine C₆H₁₁N 97.16 Methyl at C2 pKa = 9.53 (basic nitrogen)
1,4,5,6-Tetrahydro-1,2-dimethylpyridine C₇H₁₃N 111.19 Methyl at C1 and C2 Higher pKa = 11.38
1,2,3,6-Tetrahydropyridine C₅H₉N 83.13 Fully unsaturated positions vary Higher flexibility, CAS 694-05-3
  • Basicity : The position and number of substituents significantly influence basicity. The 2-methyl derivative (pKa ~9.53) is less basic than its 1,2-dimethyl analog (pKa 11.38), likely due to steric hindrance at the nitrogen .
  • Hydrogenation Pattern : Compared to 1,2,3,6-tetrahydropyridine (CAS 694-05-3), the 1,2,5,6-tetrahydro isomer has distinct saturation, altering ring rigidity and electronic distribution .
Table 2: Pharmacological Profiles of Selected Derivatives
Compound Name Biological Activity Key Findings
5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine (3a–3e) Nicotinic acetylcholine receptor (nAChR) antagonism Structural optimization led to potent nAChR antagonists; phenyl substitution enhances affinity .
3-(1,2,5,6-Tetrahydro-4-pyridyl)pyrrolo[3,2-b]pyrid-5-one (CP 93,129) 5-HT1B receptor agonism Increased prefrontal cortex dopamine release, suggesting CNS applications .
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- (CAS 57520-95-3) Not explicitly stated Increased molecular weight (231.33 g/mol) and lipophilicity (XlogP = 2.3) due to bulky substituents .
  • Receptor Interactions : The 2-methyl group in the parent compound may offer a balance between steric bulk and electronic effects, contrasting with the enhanced receptor binding of phenyl- or methoxyphenyl-substituted analogs .
  • Therapeutic Potential: Derivatives like CP 93,129 demonstrate serotonin-mediated dopaminergic effects, highlighting the scaffold’s relevance in neuropharmacology .
Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) PSA (Ų) Synthetic Routes
Pyridine, 1,2,5,6-tetrahydro-2-methyl- 97.16 ~1.5 12.4 Likely via hydrogenation of 2-methylpyridine
1,2,3,6-Tetrahydropyridine 83.13 0.91 (density) 12.4 Cycloelimination or catalytic reduction
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 551.54 N/A 95.5 One-pot multicomponent reactions
  • Lipophilicity : The 2-methyl derivative’s LogP (~1.5) is lower than analogs with aromatic substituents (e.g., CAS 57520-95-3, LogP 2.3), impacting membrane permeability .
  • Synthetic Complexity : Bulky substituents (e.g., phenethyl, nitro groups) require multistep syntheses, while the parent compound may be accessible via simpler hydrogenation .

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